Datpalphas

Pyrosequencing Nucleotide Discrimination Luciferase Assay

Datpalphas (2′-deoxyadenosine-5′-O-(1-thiotriphosphate), dATPαS) is a synthetic nucleotide analog in which a non-bridging oxygen on the α-phosphate of dATP is replaced by sulfur, creating a chiral thiophosphate center. This modification confers two critical functional differentiators: (i) dATPαS is efficiently utilized as a substrate by DNA polymerases but is a very poor substrate for firefly luciferase, enabling high signal-to-noise detection of DNA synthesis ; (ii) the α-thiol group introduces stereoisomerism (Sp and Rp diastereomers) that allows researchers to probe enzyme mechanism and to select the isomer optimal for specific applications.

Molecular Formula C10H16N5O11P3S
Molecular Weight 507.25 g/mol
CAS No. 87092-22-6
Cat. No. B10772033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDatpalphas
CAS87092-22-6
Molecular FormulaC10H16N5O11P3S
Molecular Weight507.25 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O
InChIInChI=1S/C10H16N5O11P3S/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(24-7)2-23-29(22,30)26-28(20,21)25-27(17,18)19/h3-7,16H,1-2H2,(H,20,21)(H,22,30)(H2,11,12,13)(H2,17,18,19)/t5-,6+,7+,29?/m0/s1
InChIKeyCCPIKNHZOWQALM-DLQJRSQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Datpalphas (dATPαS, CAS 87092-22-6): A Thio-Modified Nucleotide for Pyrosequencing and DNA Polymerase Studies


Datpalphas (2′-deoxyadenosine-5′-O-(1-thiotriphosphate), dATPαS) is a synthetic nucleotide analog in which a non-bridging oxygen on the α-phosphate of dATP is replaced by sulfur, creating a chiral thiophosphate center [1]. This modification confers two critical functional differentiators: (i) dATPαS is efficiently utilized as a substrate by DNA polymerases but is a very poor substrate for firefly luciferase, enabling high signal-to-noise detection of DNA synthesis [2]; (ii) the α-thiol group introduces stereoisomerism (Sp and Rp diastereomers) that allows researchers to probe enzyme mechanism and to select the isomer optimal for specific applications [3]. The compound is consequently a foundational reagent in pyrosequencing, DNA polymerase fidelity and stereoselectivity studies, and radioligand binding assays [4].

Why Generic dATP or Unmodified Nucleotide Analogs Cannot Replace Datpalphas in Key Assays


Ordinary dATP cannot replace Datpalphas in pyrosequencing because dATP is an excellent luciferase substrate, generating overwhelming bioluminescence background that masks the sequencing signal [1]. Conversely, alternative adenosine analogs such as 7-deaza-2′-deoxyadenosine-5′-triphosphate (c7dATP), while also poorly recognized by luciferase, differ critically from Datpalphas in their interaction with apyrase: Datpalphas inhibits apyrase, whereas c7dATP largely relieves this inhibition, directly affecting nucleotide degradation kinetics and therefore signal resolution [2]. Moreover, Datpalphas exists as Rp and Sp diastereomers that are distinguished by DNA polymerases with high stereoselectivity; a generic racemic mixture or the incorrect isomer can reduce incorporation efficiency by >50-fold [3]. Substitution therefore introduces quantifiable penalties in read length, signal clarity, and kinetic fidelity.

Datpalphas Differential Evidence: Quantified Performance Against Comparators


Luciferase Substrate Discrimination: Datpalphas vs. Natural dATP in Pyrosequencing Signal-to-Noise

In the pyrosequencing system, natural dATP serves as a luciferase substrate and generates a high background bioluminescent signal. In contrast, Datpalphas (dATPαS) is efficiently incorporated by DNA polymerase but is not recognized by luciferase, eliminating adenosine-specific background [1]. This functional discrimination is the foundational reason dATPαS replaced dATP in all commercial pyrosequencing chemistries.

Pyrosequencing Nucleotide Discrimination Luciferase Assay

Apyrase Inhibition: Datpalphas vs. 7-Deaza-dATP in Nucleotide Degradation Control

Datpalphas inhibits the nucleotide-degrading enzyme apyrase, which is used in pyrosequencing to remove unincorporated nucleotides between cycles. In contrast, the alternative analog 7-deaza-2′-deoxyadenosine-5′-triphosphate (c7dATP) shows significantly reduced apyrase inhibition [1]. The differential apyrase susceptibility means that substituting c7dATP for Datpalphas alters the kinetics of nucleotide removal, directly affecting signal resolution and cycle timing.

Apyrase Inhibition Pyrosequencing Nucleotide Turnover

DNA Polymerase Stereoselectivity: Sp-dATPαS vs. Rp-dATPαS with Pol β

Wild-type DNA polymerase β from rat brain exhibits a dramatic preference for the Sp diastereomer of dATPαS over the Rp diastereomer. In the presence of Mg²⁺, the Sp/Rp selectivity ratio is 57.5, meaning the Sp isomer is incorporated ~58-fold more efficiently than the Rp isomer [1]. This stereoselectivity is modulated by divalent metal ions: Mn²⁺ reduces the Sp/Rp ratio to 7.6, and Cd²⁺ to 21 [1]. The D276R Pol β mutant further relaxes stereoselectivity to Sp/Rp = 1.5, confirming that the wild-type enzyme exerts strong chiral discrimination [1].

DNA Polymerase Beta Stereoselectivity Pre-Steady-State Kinetics

P2Y1 Purinoceptor Binding Affinity: [³⁵S]dATPαS as a High-Affinity Radioligand

[³⁵S]dATPαS binds with high affinity to saturable, specific sites in adult rat brain membranes, exhibiting a dissociation constant Kd = 9 ± 2 nM and Bmax = 39 ± 8 pmol/mg protein [1]. The binding is displaceable by 100 μM 2-methylthio-ATP but not by UTP or α,β-methylene-ATP, consistent with a P2Y1 purinoceptor profile [1]. This binding affinity positions [³⁵S]dATPαS as one of the highest-affinity available radioligands for P2Y1 receptor studies.

P2Y1 Receptor Radioligand Binding Autoradiography

Pyrosequencing Read Length: Pure Sp-dATPαS vs. Racemic dATPαS Mixture

In pyrosequencing, replacing the conventional racemic dATPαS mixture with pure Sp-dATPαS resulted in a doubling of achievable read length—from approximately 25–30 bases to 50–100 bases—across multiple template types [1]. The pure Sp isomer also allowed the use of lower nucleotide concentrations and improved the ability to read through poly(T) regions [1]. This represents a direct performance gain attributed solely to isomer purity rather than changes in instrumentation or enzyme composition.

Pyrosequencing Read Length Sp Isomer

Datpalphas Application Scenarios from Quantified Evidence


Pyrosequencing Core Facility: Maximizing Read Length and Signal Quality

Procurement of pure Sp-dATPαS (rather than racemic Datpalphas) doubles read length from ~30 to 50–100 bases and improves poly(T) read-through without altering any other reagent or instrument parameter [1]. This is the single most impactful nucleotide choice for pyrosequencing services offered to microbiological identification, mutation screening, and clone-checking clients. Additionally, Datpalphas' non-recognition by luciferase is the foundational requirement for any pyrosequencing reaction; dATP cannot be substituted [2].

DNA Polymerase Mechanistic Studies: Probing Stereoselectivity and Metal Ion Effects

Datpalphas' 57.5-fold Sp/Rp selectivity with Pol β under Mg²⁺ provides a sensitive stereochemical probe for polymerase active-site architecture [3]. Researchers investigating the effects of metal ions (Mg²⁺ vs. Mn²⁺ vs. Cd²⁺) or site-directed mutations on enzyme fidelity require defined diastereomers of Datpalphas (≥98% purity) to quantify shifts in stereoselectivity. The quantitative stereochemical data also support engineering of mutant polymerases (e.g., D276R) capable of incorporating Rp-dNTPαS for synthetic biology applications [3].

P2Y1 Purinoceptor Pharmacology: High-Affinity Radioligand Binding and Autoradiography

[³⁵S]Datpalphas serves as a validated high-affinity radioligand (Kd = 9 nM) for mapping P2Y1 receptor distribution in brain and spinal cord tissue [4]. Its affinity exceeds that of many commonly used purinergic probes, enabling sensitive autoradiographic detection. In antagonist/agonist competition assays, displacement by 100 μM 2-MeS-ATP (but not UTP or α,β-meATP) provides receptor-subtype specificity. Procuring the [³⁵S]-labeled form specifically is essential for these receptor localization and pharmacological profiling studies.

Nucleotide Analog Evaluation: Benchmarking New Pyrosequencing Substrates Against Datpalphas

Any novel adenosine nucleotide analog proposed for pyrosequencing must be benchmarked against Datpalphas as the established standard. The comparative framework includes: (i) luciferase substrate specificity (Datpalphas baseline: no detectable background); (ii) apyrase inhibition profile (Datpalphas IC50 = 1.5–5 nM for Sp/Rp isomers [5]); and (iii) achievable read length with pure isomer (Datpalphas Sp-isomer baseline: 50–100 bases [1]). This multi-parametric benchmark ensures new analogs are evaluated against quantified performance criteria rather than qualitative descriptions.

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